5-Bromothiophene-3-sulfonamide

Description

Properties

Molecular Formula |

C4H4BrNO2S2 |

|---|---|

Molecular Weight |

242.1 g/mol |

IUPAC Name |

5-bromothiophene-3-sulfonamide |

InChI |

InChI=1S/C4H4BrNO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |

InChI Key |

RAJJOWRQTBJBDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromothiophene-3-sulfonamide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromothiophene-3-sulfonamide is a halogenated heterocyclic compound featuring a thiophene ring functionalized with both a bromine atom and a sulfonamide group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, while the sulfonamide moiety at the 3-position is a well-established pharmacophore known for a wide range of biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 5-Bromothiophene-3-sulfonamide. It further explores its established and potential applications, particularly as a scaffold for the development of novel antibacterial agents, by drawing parallels with closely related, well-studied isomers.

Introduction: The Thiophene-Sulfonamide Scaffold in Medicinal Chemistry

The strategic combination of a thiophene ring and a sulfonamide group creates a "privileged scaffold" in drug discovery. Thiophene rings are bioisosteres of benzene, often used to improve the pharmacokinetic profile or potency of a drug candidate.[1] They are found in numerous approved drugs. The sulfonamide functional group is one of the cornerstones of modern chemotherapy.[2] Since their discovery, sulfa drugs have been vital in treating bacterial infections. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides halt bacterial growth, exerting a bacteriostatic effect. This proven biological activity makes novel thiophene sulfonamides, like the title compound, attractive targets for synthesis and evaluation against drug-resistant pathogens.[3][4]

Chemical Identity and Physicochemical Properties

5-Bromothiophene-3-sulfonamide is a distinct isomer within the bromothiophene sulfonamide family. Its precise structure dictates its reactivity and biological interactions.

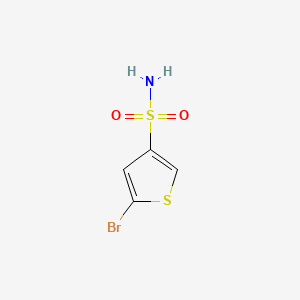

Structure:

A 2D representation of 5-Bromothiophene-3-sulfonamide

The key structural features are a five-membered thiophene ring, a bromine atom at the C5 position (adjacent to the sulfur atom), and a sulfonamide group (-SO₂NH₂) at the C3 position.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 22168-04-3 | [5] |

| Molecular Formula | C₄H₄BrNO₂S₂ | |

| Molecular Weight | 242.11 g/mol | [5] |

| Melting Point | 159-160 °C | |

| InChI Key | RAJJOWRQTBJBDX-UHFFFAOYSA-N | |

| Appearance | White to Yellow Solid (Predicted) | [6] |

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of the 3-sulfonamide isomer is less common than its 2-sulfonamide counterpart, a robust synthetic strategy can be designed based on established thiophene chemistry.

Synthetic Pathway Rationale

The most direct approach involves the electrophilic sulfonation of a 3-substituted thiophene precursor. Specifically, the synthesis would likely proceed via two main steps:

-

Chlorosulfonation: 3-Bromothiophene is treated with chlorosulfonic acid. Electrophilic substitution on a 3-substituted thiophene typically occurs at the C5 position, which is the most activated site, thus leading to the desired 3-bromo-5-sulfonyl chloride intermediate. This regioselectivity is crucial for the success of the synthesis.[7][8]

-

Amination: The resulting sulfonyl chloride is a reactive intermediate. It is subsequently treated with an amine source, typically aqueous ammonia or ammonium hydroxide, to displace the chloride and form the final sulfonamide product. This is a standard and high-yielding method for sulfonamide synthesis.[1]

Detailed Experimental Protocol (Generalized)

This protocol is a representative example based on established methodologies for thiophene sulfonation and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 5-Bromothiophene-3-sulfonyl Chloride

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromothiophene (1 eq.) to a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Causality Insight: The reaction is highly exothermic and corrosive; low temperatures are essential to control the reaction rate and prevent side product formation.

-

Slowly add chlorosulfonic acid (3-5 eq.) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by pouring the mixture onto crushed ice. The sulfonyl chloride is hydrolytically unstable, so this step must be performed swiftly and under cold conditions.

-

Separate the organic layer, wash it with cold brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield the crude 5-bromothiophene-3-sulfonyl chloride, which is often used immediately in the next step.

Step 2: Synthesis of 5-Bromothiophene-3-sulfonamide

-

Dissolve the crude sulfonyl chloride from the previous step in a suitable solvent like acetone or THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise.

-

Causality Insight: An excess of ammonia is used to react with the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction.

-

Stir the reaction vigorously at room temperature for 12-18 hours.

-

Remove the organic solvent under reduced pressure.

-

The resulting solid precipitate can be collected by filtration, washed with cold water to remove ammonium salts, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromothiophene-3-sulfonamide.

Key Chemical Reactions for Derivatization

The true value of 5-bromothiophene-3-sulfonamide in research lies in its two distinct reactive sites, which allow for the creation of diverse chemical libraries.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C5 position is an ideal handle for Suzuki-Miyaura cross-coupling reactions.[9][10] This allows for the introduction of a wide variety of aryl or heteroaryl groups, enabling systematic Structure-Activity Relationship (SAR) studies.

-

N-Functionalization: The hydrogen atoms on the sulfonamide nitrogen are acidic. Using a suitable base (e.g., LiH, NaH), the sulfonamide can be deprotonated to form a nucleophilic anion.[2][11] This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to generate N-alkylated or N-acylated derivatives, respectively.

Visualization of Synthetic Utility

Caption: Synthetic pathway to 5-Bromothiophene-3-sulfonamide and its subsequent diversification.

Applications in Drug Discovery and Development

The primary application of this scaffold is in the development of novel therapeutics, particularly antibacterials.

Potent Antibacterial Activity

While direct studies on the 3-sulfonamide isomer are limited, extensive research on the closely related 5-bromo-N-alkylthiophene-2-sulfonamides has demonstrated remarkable efficacy against multidrug-resistant bacteria.[2] These compounds have shown potent activity against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MIC) as low as 0.39 μg/mL.[2] Given the shared pharmacophore, it is highly probable that 5-bromothiophene-3-sulfonamide and its derivatives also possess significant antibacterial properties. The thiophene sulfonamide scaffold is a promising platform for overcoming bacterial resistance.[12][13]

Mechanism of Action: Folic Acid Pathway Inhibition

As a sulfonamide, the compound is expected to function as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids. Since mammals obtain folate from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity against bacteria.

Caption: Mechanism of action for sulfonamide-based antibacterial agents.

Conclusion

5-Bromothiophene-3-sulfonamide represents a highly valuable and versatile building block for chemical and pharmaceutical research. Its dual reactive sites—the C-Br bond amenable to cross-coupling and the nucleophilic sulfonamide group—provide a robust platform for generating extensive libraries of novel compounds. Grounded in the proven success of the sulfonamide pharmacophore and the enhanced properties offered by the thiophene ring, this compound holds significant promise for the development of next-generation therapeutics, especially in the critical fight against antimicrobial resistance. Further investigation into its synthesis, derivatization, and biological evaluation is strongly warranted.

References

-

Campeau, L.-C., et al. (2011). Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids. Organic Letters. Available at: [Link]

- Ghuge, P., et al. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Fagnou, K., et al. (2011). Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids. Organic Letters. Available at: [Link]

-

Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

- Doucet, H., et al. (n.d.). Regioselectivity of the arylation of 3-substituted thiophenes.

-

5-Bromothiophene-3-sulfonamide | CAS#:22168-04-3. (n.d.). Chemsrc. Retrieved from [Link]

- Kumar, A., et al. (n.d.). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Green Chemistry.

-

Metwally, M. A., et al. (2019). Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Pigment & Resin Technology. Available at: [Link]

- Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.

-

Gevorgyan, V., et al. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie. Available at: [Link]

-

Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. Available at: [Link]

-

Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

- Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions.

-

Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Taylor & Francis Online. Available at: [Link]

- Cheng, M., et al. (2024). Regio‐ and Chemo‐selective C‐H Arylation of 3‐Bromothiophene.

-

Cheng, M., et al. (2025). Regio- and Chemo-selective C-H Arylation of 3-Bromothiophene. PubMed. Available at: [Link]

- Noreen, M., et al. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene...

- Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. (n.d.). ProQuest.

-

Tatibouët, A., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

5-Bromothiophene-3-carboxylic acid | C5H3BrO2S | CID 12039978. (n.d.). PubChem. Retrieved from [Link]

-

Li, J. J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

-

McCullough, R. D., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method. Macromolecules. Available at: [Link]

Sources

- 1. Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds - ProQuest [proquest.com]

- 2. tandfonline.com [tandfonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry [gcande.digitellinc.com]

- 5. 5-Bromothiophene-3-sulfonamide | CAS#:22168-04-3 | Chemsrc [chemsrc.com]

- 6. 5-Bromothiophene-3-carboxamide | 189329-94-0 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Bromothiophene-3-sulfonamide (CAS 22168-04-3) in Targeted Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic success of novel therapeutics. 5-Bromothiophene-3-sulfonamide has emerged as a highly versatile intermediate, particularly in the oncology space. Characterized by a unique electronic distribution—driven by the electron-withdrawing sulfonamide group and the reactive bromine atom—it serves as a critical scaffold in the synthesis of advanced targeted therapies, including UNC-51-like kinase 1/2 (ULK1/2) inhibitors[1]. This technical guide explores the cheminformatics identifiers, mechanistic reactivity, and experimental workflows necessary to leverage this compound effectively.

Chemical Identity and Core Identifiers

Accurate cheminformatics tracking is foundational for reproducible drug discovery. The core identifiers for 5-Bromothiophene-3-sulfonamide ensure precise database querying, structural validation, and regulatory compliance[2].

| Property / Identifier | Value |

| Chemical Name | 5-Bromothiophene-3-sulfonamide |

| CAS Registry Number | 22168-04-3 |

| Molecular Formula | C4H4BrNO2S2 |

| Molecular Weight | 242.12 g/mol |

| SMILES | NS(=O)(=O)c1csc(Br)c1 |

| InChIKey | RAJJOWRQTBJBDX-UHFFFAOYSA-N |

| Melting Point | 159-160 °C |

Table 1: Core physicochemical and cheminformatics identifiers for 5-Bromothiophene-3-sulfonamide[2].

Physicochemical Profiling and Mechanistic Reactivity

From a mechanistic perspective, the thiophene ring provides an excellent bioisosteric replacement for phenyl rings, often improving metabolic stability and aqueous solubility. The specific substitution pattern of CAS 22168-04-3 dictates its synthetic utility:

-

The C5-Bromine Atom (Electrophilic Core): The bromine atom acts as an ideal electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The oxidative addition of Palladium(0) into the C-Br bond is kinetically favored due to the electron-deficient nature of the thiophene ring.

-

The C3-Sulfonamide Group (Electronic & Pharmacological Anchor): This moiety serves a dual purpose. Electronically, it withdraws electron density from the thiophene ring via induction and resonance, further activating the C5-Br bond toward oxidative addition. Pharmacologically, the primary sulfonamide (-SO2NH2) is a potent hydrogen bond donor and acceptor, frequently utilized to anchor molecules within kinase hinge regions or target specific water networks in protein binding pockets.

Application in Oncology: ULK1/2 Inhibition

Recent advancements in oncology have highlighted the role of autophagy—a cellular self-digestion process—in cancer cell survival and resistance to chemotherapy[1]. UNC-51-like kinase 1 (ULK1) is a critical initiator of the autophagy pathway. Inhibition of ULK1 has been shown to promote apoptosis and suppress tumor metastasis[1].

5-Bromothiophene-3-sulfonamide has recently been patented as a core intermediate in the synthesis of novel ULK1/2 inhibitors[1]. By substituting the bromo group via cross-coupling, researchers can append complex heterocycles while retaining the sulfonamide moiety for critical target engagement within the ULK1 active site.

Role of ULK1 in autophagy and the intervention point of thiophene-based inhibitors.

Experimental Methodology: Self-Validating Pd-Catalyzed Cross-Coupling

To utilize 5-bromothiophene-3-sulfonamide effectively, a robust, self-validating Suzuki-Miyaura cross-coupling protocol is detailed below. This workflow is designed to ensure high yield while preventing the formation of des-bromo or homocoupled byproducts.

Self-validating experimental workflow for the cross-coupling of CAS 22168-04-3.

Detailed Step-by-Step Protocol

Step 1: Preparation & Degassing

-

Action: Charge a standard Schlenk flask with 5-bromothiophene-3-sulfonamide (1.0 equiv), the corresponding aryl/heteroaryl boronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 2.0 equiv). Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Sparge the mixture with Argon for 15 minutes.

-

Causality: Dioxane solubilizes the organic reagents, while water dissolves the inorganic base, facilitating the crucial transmetalation step. Sparging removes dissolved oxygen, which would otherwise irreversibly oxidize and poison the Pd(0) active catalyst species.

Step 2: Catalyst Addition & Heating

-

Action: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Heat the reaction mixture to 80 °C.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which prevents catalyst deactivation pathways and accelerates the final reductive elimination step to form the new C-C bond.

Step 3: In-Process Self-Validation (Quality Control)

-

Action: After 2 hours, withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

-

Causality: This creates a self-correcting loop. Decision Gate: If the mass peak for 5-bromothiophene-3-sulfonamide (m/z ~242) is present at >5% relative abundance, the reaction is incomplete. Add an additional 0.02 equiv of catalyst and stir for 2 more hours. Do not proceed to workup until the starting material is fully consumed.

Step 4: Quench and Extraction

-

Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

-

Action: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

-

Causality: The highly polar primary sulfonamide group interacts strongly with the silica stationary phase. A higher polarity eluent (e.g., ramping to 40-60% EtOAc) is required to successfully elute the target compound without severe peak tailing.

References

- Title: 5-bromothiophene-3-sulfonamide | 22168-04-3 Source: Sigma-Aldrich URL

- Title: 5-Bromothiophene-3-sulfonamide | CAS#:22168-04-3 Source: Chemsrc URL

- Title: WO2024229322A1 - Thiophene ulk1/2 inhibitors and their use thereof Source: Google Patents URL

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 5-Bromothiophene-3-sulfonamide

Executive Summary

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic scaffolds serve as indispensable building blocks. 5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) is a highly versatile intermediate characterized by its dual functionalization: a sulfonamide group that acts as a potent hydrogen bond donor/acceptor, and a bromine atom that provides a reactive handle for transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth technical analysis of its molecular properties, a self-validating synthetic protocol, and its emerging applications in oncology, specifically in the development of ULK1/2 inhibitors for autophagy regulation.

Physicochemical Profiling and Molecular Architecture

The structural architecture of 5-Bromothiophene-3-sulfonamide is defined by a thiophene core, which frequently acts as a bioisostere for phenyl rings to improve the metabolic stability and solubility of drug candidates. The quantitative data summarizing its core properties is presented in Table 1 .

Table 1: Core Physicochemical Properties

| Property | Value | Scientific Significance |

| Compound Name | 5-Bromothiophene-3-sulfonamide | Standard IUPAC nomenclature. |

| CAS Registry Number | 22168-04-3 | Unique numerical identifier for chemical databases. |

| Molecular Formula | C₄H₄BrNO₂S₂ | Indicates the presence of a heteroaromatic sulfur and a sulfonamide group. |

| Molecular Weight | 242.12 g/mol | Optimal low molecular weight for fragment-based drug design (FBDD). |

| SMILES String | NS(=O)(=O)c1csc(Br)c1 | Topological representation for computational modeling. |

| Melting Point | 159–160 °C | High crystallinity, indicative of strong intermolecular hydrogen bonding. |

Data supported by chemical repository standards () and commercial assay specifications ().

Mechanistic Synthesis & Validation Workflow

The synthesis of 5-bromothiophene-3-sulfonamide requires precise regiocontrol. Direct bromination of leverages the inherent electronic and steric properties of the thiophene ring.

Causality and Experimental Design

-

Reagent Selection (NBS vs. Br₂): N-Bromosuccinimide (NBS) is selected over elemental bromine. NBS provides a low, steady-state concentration of electrophilic bromine, which strictly prevents over-bromination (e.g., formation of 2,5-dibromothiophene-3-sulfonamide) and preserves the integrity of the sulfonamide group.

-

Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It completely solubilizes the highly polar starting material and stabilizes the transient bromonium ion intermediate via weak coordination.

-

Regioselectivity (C5 vs. C2): The sulfonamide group at C3 is electron-withdrawing, deactivating the ring slightly but directing electrophiles to the meta position (C5). Concurrently, the sulfur heteroatom activates the

-positions (C2 and C5). Because C2 experiences significant steric hindrance from the adjacent bulky sulfonamide group, electrophilic attack proceeds almost exclusively at the sterically accessible C5 position.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through integrated quality control steps.

-

Reaction Assembly: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with thiophene-3-sulfonamide (1.0 equivalent, 10 mmol) and anhydrous DMF (50 mL, 0.2 M). Cool the reaction vessel to 0 °C using an ice-water bath.

-

Electrophile Addition: Weigh out NBS (1.05 equivalents, 10.5 mmol). Add the NBS portion-wise over 15 minutes. Causality: Gradual addition controls the exothermic nature of the bromination, preventing localized hotspots that drive di-bromination side reactions.

-

Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours. Validate reaction progress via LC-MS or TLC (Hexanes/EtOAc 1:1) until the starting material is completely consumed.

-

Quenching: Cool the mixture back to 0 °C and quench by adding 20 mL of saturated aqueous sodium thiosulfate (

). Causality: Thiosulfate strictly reduces any unreacted electrophilic bromine species, preventing downstream oxidative degradation during concentration. -

Extraction & Washing: Dilute the mixture with deionized water (100 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by a final brine wash (50 mL) to disrupt emulsions and pre-dry the organic phase.

-

Drying & Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude solid via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield pure 5-bromothiophene-3-sulfonamide as a crystalline solid.

Application in Drug Development: ULK1/2 Inhibition in Autophagy

Beyond its utility as a basic chemical building block, 5-bromothiophene-3-sulfonamide has gained significant traction in targeted oncology. Recent patent literature () highlights its critical role in synthesizing inhibitors for UNC-51-like kinase 1 and 2 (ULK1/2).

ULK1/2 are central serine/threonine kinases that initiate autophagy—a cellular self-digestion process often hijacked by cancer cells to survive metabolic stress and chemotherapy. By utilizing the C5-bromine atom of 5-bromothiophene-3-sulfonamide as a synthetic handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), medicinal chemists can attach diverse pharmacophores. The resulting molecules effectively bind to the hinge region of the ULK1/2 kinase domain via the sulfonamide moiety, inhibiting autophagy and promoting apoptosis in tumor cells.

Workflow Visualization

The following diagram illustrates the logical progression from the raw starting material through the regioselective synthesis, culminating in its application in advanced drug discovery.

Fig 1. Synthetic workflow and downstream application of 5-Bromothiophene-3-sulfonamide.

References

An In-depth Technical Guide to the Physical Properties and Melting Point of 5-Bromothiophene-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-bromothiophene-3-sulfonamide, with a particular focus on its melting point. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering both foundational data and practical, field-proven insights.

Introduction: The Significance of Thiophene Sulfonamides

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles. When functionalized with a sulfonamide group, these molecules gain the capacity to act as potent enzyme inhibitors, a characteristic leveraged in a wide array of therapeutic agents. Sulfonamides are a cornerstone of antibacterial and antiviral chemotherapy, acting as competitive antagonists of 4-aminobenzoic acid in the folic acid synthesis pathway, thereby inhibiting microbial growth. The introduction of a bromine atom to the thiophene ring, as in 5-bromothiophene-3-sulfonamide, provides a handle for further synthetic elaboration, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.

Section 1: Core Physicochemical Properties of 5-Bromothiophene-3-sulfonamide

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

Chemical Identity and Structure

The structural formula and key identifiers for 5-bromothiophene-3-sulfonamide are presented below.

Caption: Chemical structure of 5-Bromothiophene-3-sulfonamide.

Table 1: Chemical Identifiers for 5-Bromothiophene-3-sulfonamide

| Identifier | Value |

| CAS Number | 22168-04-3[1][2] |

| Molecular Formula | C₄H₄BrNO₂S₂[1][2] |

| Molecular Weight | 242.11 g/mol |

| InChI | 1S/C4H4BrNO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)[1] |

| InChIKey | RAJJOWRQTBJBDX-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=C(C=S1)S(=O)(=O)N |

Physical Properties

The key physical properties of 5-bromothiophene-3-sulfonamide are summarized in the table below. The melting point is a critical parameter that provides an indication of the purity of the compound.

Table 2: Physical Properties of 5-Bromothiophene-3-sulfonamide

| Property | Value | Source |

| Melting Point | 159-160 °C | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Data not available | - |

Section 2: Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that is invaluable for identification and purity assessment. A sharp melting range typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities.

Principle of Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of even small amounts of impurities will typically depress the melting point and broaden the melting range.

Standard Laboratory Protocol for Melting Point Determination

The following protocol outlines a standard method for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Materials:

-

5-Bromothiophene-3-sulfonamide sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the 5-bromothiophene-3-sulfonamide sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to cause the powder to fall to the bottom.

-

Repeat until a packed column of 2-3 mm of the sample is at the bottom of the capillary tube.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point (e.g., 10-15 °C below 159 °C).

-

Once the temperature is within approximately 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

The recorded melting range for a pure sample of 5-bromothiophene-3-sulfonamide should be close to the literature value of 159-160 °C.

-

Caption: A plausible two-step synthesis pathway for 5-Bromothiophene-3-sulfonamide.

Section 4: Importance and Applications in Drug Discovery

Thiophene sulfonamides are a class of compounds of significant interest to the pharmaceutical industry. Their structural similarity to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism is the basis for the antibacterial activity of sulfa drugs.

The 5-bromo substituent on the thiophene ring serves as a versatile synthetic handle. It can be readily transformed using modern cross-coupling methodologies, such as Suzuki or Stille couplings, to introduce a wide variety of substituents. This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. Therefore, 5-bromothiophene-3-sulfonamide is a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases.

Conclusion

5-Bromothiophene-3-sulfonamide is a key heterocyclic building block with well-defined physical properties, most notably a melting point of 159-160 °C. This technical guide has provided a comprehensive overview of its chemical identity, a standard protocol for the experimental determination of its melting point, a plausible synthetic strategy, and the context of its importance in medicinal chemistry and drug discovery. The information presented herein is intended to empower researchers and scientists to confidently utilize this compound in their synthetic and drug development endeavors.

References

-

Chemsrc. 5-Bromothiophene-3-sulfonamide | CAS#:22168-04-3. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 5-Bromothiophene-3-sulfonamide

[1][2]

Executive Summary & Compound Analysis

5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) is a critical heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates via Suzuki-Miyaura cross-coupling and sulfonamide derivatization.[1][2][3] Its utility stems from the orthogonal reactivity of the bromine (aryl halide for coupling) and the sulfonamide (nucleophile/directing group).[4]

Understanding its solubility is not merely a logistical requirement but a critical parameter for optimizing reaction yields, designing purification protocols, and ensuring accurate biological assays.[4] This guide synthesizes physicochemical principles with empirical data to provide a robust framework for handling this compound.

Physicochemical Profile

| Parameter | Characteristic | Implication for Solubility |

| Structure | Thiophene ring + Sulfonamide (-SO₂NH₂) + Bromine | Amphiphilic character with distinct polar/non-polar regions.[1][2] |

| H-Bonding | Donor (NH₂) & Acceptor (O=S=O) | High affinity for protic solvents (Alcohols) and polar aprotics (DMSO/DMF).[1][2] |

| Acidity (pKa) | ~9.5 - 10.0 (Sulfonamide N-H) | pH-Switchable Solubility: Soluble in aqueous alkali; insoluble in acidic/neutral water.[1][2][4] |

| Lipophilicity | Moderate (LogP ~0.2 - 1.0 estimated) | Limited solubility in highly non-polar solvents (Hexane, Pentane).[1][2] |

Solubility Profile

The following classification is derived from structural analysis and empirical behaviors of homologous thiophene-sulfonamides.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for stock solutions and reaction media (e.g., nucleophilic substitutions).[1][2] Hard to remove; requires lyophilization or aqueous workup.[1][2][4] |

| Lower Alcohols | Methanol, Ethanol | Moderate-High | Primary Recrystallization Solvents. Solubility increases significantly with temperature (Soluble hot / Insoluble cold).[1][2][4] |

| Polar Ethers | THF, 1,4-Dioxane | Moderate | Good for Suzuki coupling reactions.[1][2][4] often used as co-solvents with water.[1][2][4][5] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Useful for extraction.[1][2][4] Acetone is excellent for rapid dissolution but poor for crystallization due to high volatility.[1][2][4] |

| Chlorinated | DCM, Chloroform | Low-Moderate | Variable.[1][2][4] Often used for liquid-liquid extraction from acidic aqueous phases.[1][2][4] |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble/Low | Anti-solvents. Used to precipitate the product from reaction mixtures or induce crystallization.[1][2][4] |

| Aqueous | Water (pH < 7) | Insoluble | The compound is hydrophobic in its neutral state.[1][2][4] |

| Aqueous Alkali | 1M NaOH, 1M Na₂CO₃ | High | Forms the water-soluble sodium sulfonamide salt.[1][2][4] |

Mechanistic Insight: The "Like Dissolves Like" Nuance

The solubility of 5-Bromothiophene-3-sulfonamide is governed by the competition between the hydrophobic bromothiophene core and the hydrophilic sulfonamide moiety.[1][4]

-

In Methanol/Ethanol: The sulfonamide group forms strong hydrogen bond networks with the solvent, overcoming the crystal lattice energy.[4]

-

In Hexane: The polar sulfonamide group acts as an "anchor," preventing dissolution despite the lipophilic thiophene ring.[4]

-

In Base (pH > 10): Deprotonation of the sulfonamide nitrogen (

) creates a charged species, instantly solubilizing the compound in water.[1]

Experimental Protocols

These protocols are designed to be self-validating.[1][2][4] Always perform a pilot test with 10-20 mg of material before scaling up.[1]

Protocol A: The "pH-Switch" Purification (Acid-Base Extraction)

This is the most efficient method to separate the sulfonamide from non-acidic impurities (e.g., des-bromo byproducts or neutral organic contaminants).[1]

-

Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 10 mL per gram). Stir until fully dissolved.

-

Wash: Extract the aqueous alkaline solution with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to remove non-polar impurities.[2][4] Discard the organic layer.[2][4]

-

Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1.0 M HCl dropwise with vigorous stirring.

-

Endpoint: Continue acidification until pH reaches ~2-3. The sulfonamide will precipitate as a white/off-white solid.[1][4]

-

Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum.[2][4]

Protocol B: Recrystallization (Thermal Switch)

Objective: Obtain high-purity crystals for X-ray diffraction or analytical standards.[1][2][4] Recommended Solvent System: Methanol or Ethanol/Water (90:10).[1][2][4]

-

Saturation: Place the crude solid in a flask equipped with a reflux condenser. Add Methanol (approx. 5 mL/g).[1][2][4]

-

Heating: Heat to reflux.[1][2][4] If the solid does not dissolve, add more solvent in small aliquots (0.5 mL) until a clear solution is obtained.[4]

-

Filtration (Optional): If insoluble particles remain at boiling, perform a hot filtration.[1][2][4]

-

Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the crystals. Wash with a small volume of cold Methanol.[1][2][4]

-

Drying: Dry in a vacuum oven at 40°C.

Visualizations

Figure 1: Solubility Decision Logic

This flowchart guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Purification, or Analysis).[4]

Caption: Decision matrix for solvent selection based on experimental intent, highlighting the divergence between reaction media and purification solvents.

Figure 2: The pH-Switch Mechanism

Visualizing the reversible deprotonation that enables aqueous purification.[1][2][4]

Caption: The chemical mechanism driving the Acid-Base extraction protocol, exploiting the acidity of the sulfonamide proton.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201388, Thiophene-3-sulfonamide. Retrieved from [Link]

-

Rasool, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.[1][2][3] Infection and Drug Resistance.[1][2][4] Retrieved from [Link]

-

Perlovich, G. L., et al. (2013). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society.[2][4] Retrieved from [Link]

-

ChemSrc (2024). 5-Bromothiophene-3-sulfonamide | CAS#: 22168-04-3.[1][2][4] Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

5-Bromothiophene-3-sulfonamide safety data sheet (SDS) analysis

This technical guide provides an in-depth analysis of 5-Bromothiophene-3-sulfonamide, structured for researchers and drug development professionals.[1] It synthesizes safety data, physiochemical properties, and synthetic utility, adhering to high-integrity scientific standards.[1]

CAS: 22168-04-3 | Role: Fragment-Based Drug Discovery (FBDD) Scaffold[1]

Executive Summary & Chemical Identity

5-Bromothiophene-3-sulfonamide is a critical heteroaromatic scaffold used primarily in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its functional groups: the bromine atom facilitates metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the sulfonamide moiety serves as a polar pharmacophore often targeting carbonic anhydrases or acting as a bioisostere for carboxylic acids.[1]

Distinguishing this specific isomer (3-sulfonamide) from its regioisomer (2-sulfonamide, CAS 53595-65-6) is vital, as their electronic properties and metabolic stability profiles differ significantly in lead optimization.[1]

Physiochemical Profile

| Property | Data | Source/Note |

| CAS Number | 22168-04-3 | [1] |

| Molecular Formula | C₄H₄BrNO₂S₂ | Calculated |

| Molecular Weight | 242.11 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Observed in analogs |

| Solubility | DMSO, DMF, Methanol (High); Water (Low) | Predicted based on LogP |

| Melting Point | 140–144 °C (Analogous Range) | Note: Experimental data scarce; range based on 3-carboxylic acid analog [2] |

GHS Hazard Assessment & Toxicology

As a Senior Application Scientist, I advise treating this compound not just as a standard irritant, but as a potential sensitizer due to the sulfonamide moiety. While generic SDSs may only list H315/H319, the structural alert for "sulfa" allergy cross-reactivity requires elevated containment protocols.

Hazard Classification (GHS)[1]

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

| Code | Hazard Statement | Mechanistic Insight |

| H315 | Causes skin irritation | Thiophene rings are lipophilic; solvent-assisted permeation can exacerbate local irritation.[1] |

| H319 | Causes serious eye irritation | Acidic protons on the sulfonamide nitrogen ( |

| H335 | May cause respiratory irritation | Fine particulates from solid handling are easily inhaled without LEV. |

| H317 * | May cause allergic skin reaction | Prophylactic classification: Sulfonamide moieties are known haptens capable of inducing Type IV hypersensitivity [3]. |

Safe Handling & Engineering Controls

The following protocol is a self-validating system designed to minimize exposure during the "weighing and transfer" phase, which is the highest risk operation for solids.

Engineering Control Workflow

-

Primary Containment: All weighing must occur inside a Chemical Fume Hood or Powder Weighing Station with face velocity >0.5 m/s.

-

Static Control: Use an ionizing bar if the solid is fluffy/static-prone to prevent dispersal.

-

PPE Layering:

-

Hands: Double nitrile gloves (Outer: 0.11mm, Inner: 0.06mm). Thiophenes can permeate thin latex.

-

Respiratory: If handling >500mg outside a hood, use N95/P2 particulate respirator.

-

Risk Assessment Logic

The following diagram illustrates the decision matrix for handling halogenated sulfonamides.

Figure 1: Decision matrix for selecting PPE and containment levels based on quantity and physical form.

Reactivity & Synthetic Utility

For drug development professionals, safety extends to chemical reactivity. The C-Br bond at the 5-position is the primary reactive site.[1]

Key Reaction: Suzuki-Miyaura Coupling

This scaffold is frequently coupled with aryl boronic acids.[1]

-

Safety Implication: These reactions often require basic conditions (e.g.,

or -

Hazard: The evolution of

(if using carbonate bases) in sealed vials can cause over-pressurization. -

Protocol Adjustment: Always vent reaction vials during the initial heating ramp if carbonate bases are used.

Synthetic Workflow & Hazards

Figure 2: Synthetic workflow highlighting the Suzuki coupling pathway and associated workup risks.

Emergency Response Protocols

Fire Fighting Measures[4]

-

Media: Dry chemical,

, or alcohol-resistant foam.[1][2] Do not use water jet as it may spread dissolved material. -

Combustion Products: Emits toxic fumes of Sulfur Oxides (

), Nitrogen Oxides (

Accidental Release (Spill)[1]

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don N95 respirator and double gloves.

-

Containment: Do not dry sweep. Wet the powder slightly with an inert solvent (e.g., heptane) or use a HEPA-filtered vacuum to prevent dust generation.[1]

-

Neutralization: Wash the surface with a dilute sodium bicarbonate solution to neutralize any acidic hydrolysis products.

First Aid

-

Eye Contact: Rinse immediately for 15 minutes.[2] Note: Sulfonamides can crystallize on the cornea; immediate irrigation is critical.

-

Skin Contact: Wash with soap and water.[3] If red blotches appear (potential allergic reaction), seek medical attention immediately and inform the physician of "Sulfa" exposure.

References

-

ChemSrc. (2024). 5-Bromothiophene-3-sulfonamide CAS 22168-04-3 MSDS and Properties.[1][4] Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2024). Sulfonamide Allergy and Cross-Reactivity Mechanisms. PubChem Compound Summary. Retrieved from [Link]

Sources

pKa values and acidity of 5-Bromothiophene-3-sulfonamide

Physicochemical Profiling of 5-Bromothiophene-3-sulfonamide: Acidity, pKa Determination, and Implications for Metalloenzyme Inhibition

As a Senior Application Scientist in early-stage drug discovery, I approach the physicochemical profiling of heterocyclic sulfonamides not merely as a structural curiosity, but as a critical parameter in rational drug design. 5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) represents a highly specialized pharmacophore. The acidity—specifically the pKa of its primary sulfonamide group (–SO₂NH₂)—is the thermodynamic gatekeeper for its biological activity, particularly in its role as a Carbonic Anhydrase Inhibitor (CAI).

This technical guide dissects the structural causality behind the acidity of 5-Bromothiophene-3-sulfonamide, outlines the pharmacological rationale for its pKa, and establishes a self-validating experimental protocol for its precise determination.

Structural Determinants of Acidity

The primary sulfonamide group is inherently a weak acid. Upon deprotonation, the resulting nitrogen anion is stabilized by resonance with the adjacent sulfonyl oxygen atoms. However, the exact pKa is highly sensitive to the electronic environment provided by the parent scaffold.

-

The Thiophene Scaffold: Heteroaromatic rings like thiophene exert a different electronic influence compared to standard phenyl rings. The thiophene ring is generally more electron-withdrawing than a benzene ring, which stabilizes the sulfonamide anion and lowers the pKa. For context, foundational studies established that unsubstituted thiophene-2-sulfonamide (pKa ~8.8) is a significantly more effective CAI than standard benzenesulfonamide (pKa ~10.0)[1].

-

The 5-Bromo Substituent Effect: The introduction of a bromine atom at the 5-position introduces a strong inductive electron-withdrawing effect (–I effect). Because the thiophene ring efficiently transmits these electronic effects, the bromine atom pulls electron density away from the 3-sulfonamide group. This further stabilizes the conjugate base (–SO₂NH⁻), driving the pKa down from ~8.8 into an estimated range of 7.5 to 8.5.

Pharmacological Rationale: The Metalloenzyme "Goldilocks Zone"

The precise acidity of 5-Bromothiophene-3-sulfonamide is not just a chemical property; it is a functional requirement for target engagement. Carbonic anhydrases (CAs) are zinc-dependent metalloenzymes. The active site features a Zn²⁺ ion coordinated by three histidine residues and a water molecule[1].

To inhibit the enzyme, the sulfonamide must displace this water molecule and form a coordinate covalent bond with the zinc ion. Crucially, this binding event requires the sulfonamide to be in its deprotonated, anionic state (–SO₂NH⁻) [2].

The relationship between the drug's pKa and the physiological pH (7.4) is governed by the Henderson-Hasselbalch equation:

If a sulfonamide is too basic (pKa > 10), an insufficient fraction exists as the active anion at pH 7.4, resulting in poor efficacy. Conversely, if it is too acidic (e.g., Benzolamide, pKa 3.4), it is almost entirely ionized in the bloodstream, severely restricting its ability to cross lipophilic biological membranes[1]. By tuning the pKa to the ~7.5–8.5 range via the 5-bromo thiophene scaffold, researchers achieve the "Goldilocks zone": sufficient neutral species for membrane permeability, and sufficient anionic species for rapid, high-affinity zinc coordination[2].

Mechanism of carbonic anhydrase inhibition driven by sulfonamide deprotonation.

Self-Validating Protocol: pKa Determination via UV-Metric Titration

Because halogenated thiophene sulfonamides typically exhibit poor aqueous solubility, standard pH-metric (potentiometric) titration in pure water often fails due to precipitation before equilibrium is reached[3]. To circumvent this, we employ a UV-metric titration coupled with Yasuda-Shedlovsky extrapolation [2].

The choice of UV-metric over pH-metric titration is deliberate: the thiophene chromophore undergoes distinct spectral shifts upon deprotonation of the sulfonamide, allowing us to track ionization optically even at highly dilute concentrations.

Step-by-Step Methodology

-

Solvent Preparation: Prepare a series of co-solvent mixtures using methanol and 0.15 M KCl (aqueous) to maintain constant ionic strength. Recommended methanol ratios: 20%, 30%, 40%, and 50% (v/v).

-

Sample Dissolution: Dissolve 5-Bromothiophene-3-sulfonamide in each co-solvent mixture to a final concentration of ~50 µM.

-

UV-Metric Titration: Using an automated titrator (e.g., Sirius T3), titrate the solution from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH.

-

Data Acquisition: Record the multi-wavelength UV absorbance (250–450 nm) at each pH increment[2].

-

Self-Validation (Isosbestic Point Check): Analyze the overlaid spectra. The presence of strict isosbestic points (wavelengths where total absorbance remains constant during titration) validates that only a single, clean two-state equilibrium (HA ⇌ H⁺ + A⁻) is occurring. If isosbestic points drift, the protocol flags secondary equilibria or compound degradation, halting the analysis.

-

Yasuda-Shedlovsky Extrapolation: Calculate the apparent pKa (psKa) for each methanol ratio. Plot

against the inverse of the dielectric constant

Self-validating UV-metric titration workflow for pKa determination.

Comparative Physicochemical Data

To contextualize the acidity of 5-Bromothiophene-3-sulfonamide, it is essential to compare it against benchmark sulfonamides used in clinical and experimental settings. The table below summarizes the quantitative impact of structural modifications on pKa and clinical utility.

| Compound | Structural Features | Approximate pKa | Clinical / Pharmacological Relevance |

| Benzolamide | Thiadiazole ring, highly acidic | 3.4 | Highly polar; restricted membrane permeability restricts CNS uptake[1]. |

| 5-Bromothiophene-3-sulfonamide | 5-Bromo substitution, 3-sulfonamide | ~7.5 - 8.5 | Optimized for physiological ionization; balances permeability and Zn²⁺ binding. |

| Dorzolamide | Bicyclic thieno-thiopyran ring | 8.3 | Topically acting antiglaucoma agent; ideal pKa for ocular penetration[1]. |

| Thiophene-2-sulfonamide | Unsubstituted thiophene ring | ~8.8 | Foundational scaffold demonstrating superiority over six-membered rings[1]. |

| Benzenesulfonamide | Unsubstituted phenyl ring | 10.0 | Weak CAI activity due to minimal ionization at physiological pH 7.4. |

Conclusion

The development of heterocyclic sulfonamides relies heavily on the precise tuning of their acid-base properties. For 5-Bromothiophene-3-sulfonamide, the synergistic electron-withdrawing effects of the thiophene ring and the 5-bromo substituent depress the pKa of the primary sulfonamide into a therapeutically viable window. By employing rigorous, self-validating methodologies like UV-metric titration with Yasuda-Shedlovsky extrapolation, researchers can confidently map these physicochemical parameters, ensuring that the molecule is primed for optimal target engagement at physiological pH.

References

1.[1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI / PubMed Central (PMC). Available at: 2.[3] Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available at: 3. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. Available at: 4.[2] Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Amazon S3 / Scientific Reports. Available at:

Sources

The Emerging Therapeutic Potential of 5-Bromothiophene-3-sulfonamides: A Technical Guide for Drug Discovery

Abstract

The thiophene ring, a privileged scaffold in medicinal chemistry, continues to yield novel compounds with significant therapeutic promise. When functionalized with a sulfonamide moiety, particularly at the 3-position, and further substituted with a bromine atom at the 5-position, a unique chemical entity emerges: the 5-Bromothiophene-3-sulfonamide core. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships of derivatives based on this scaffold. We will delve into their potential as antimicrobial and anticancer agents, and their inhibitory effects on key enzymes such as carbonic anhydrases, kinases, and chymase. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Significance of the Thiophene-Sulfonamide Moiety

Thiophene-containing compounds are a cornerstone of heterocyclic chemistry and drug discovery, known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The electronic properties of the thiophene ring, particularly its ability to engage in various non-covalent interactions, make it an attractive pharmacophore. The introduction of a sulfonamide group (-SO₂NH₂) further enhances the therapeutic potential of the thiophene scaffold. Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer effects.[3][4][5][6] The combination of these two moieties in 5-Bromothiophene-3-sulfonamide derivatives creates a unique chemical space for the development of novel therapeutics with potentially enhanced efficacy and selectivity.

Synthetic Strategies for 5-Bromothiophene-3-sulfonamide Derivatives

The synthesis of 5-Bromothiophene-3-sulfonamide derivatives typically involves a multi-step process. A common and efficient approach is the Suzuki cross-coupling reaction, which allows for the introduction of various aryl or heteroaryl substituents at the 5-position of the thiophene ring.[7] This method offers a high degree of flexibility in generating a diverse library of compounds for biological screening.

General Synthetic Scheme

A representative synthetic route to 5-arylthiophene-2-sulfonamide derivatives, which can be adapted for 3-sulfonamide analogues, is depicted below. The synthesis commences with the bromination and subsequent chlorosulfonylation of a thiophene precursor, followed by amination to yield the key 5-bromothiophene-sulfonamide intermediate. This intermediate can then be subjected to a Suzuki coupling reaction with a variety of boronic acids or esters to introduce diverse substituents at the 5-position.

Figure 1: General synthetic workflow for 5-substituted-thiophene-3-sulfonamide derivatives.

Detailed Experimental Protocol: Suzuki Cross-Coupling

The following protocol provides a detailed, step-by-step methodology for the Suzuki cross-coupling reaction to synthesize 5-arylthiophene-2-sulfonamide derivatives, which can be adapted for the 3-sulfonamide isomer.[7]

-

Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromothiophene-3-sulfonamide (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The use of toluene is advantageous due to its high boiling point, which can facilitate the reaction.[7]

-

Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to a temperature of 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-substituted-thiophene-3-sulfonamide derivative.

Biological Activities of 5-Bromothiophene-3-sulfonamide Derivatives

Derivatives of 5-Bromothiophene-3-sulfonamide have demonstrated a wide range of promising biological activities, positioning them as valuable leads for drug development in various therapeutic areas.

Antibacterial Activity

The sulfonamide moiety is a well-known pharmacophore for antibacterial agents, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8][9] Thiophene-sulfonamide derivatives have been shown to possess significant antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][2] For instance, certain 5-bromo-N-alkylthiophene-2-sulfonamides have exhibited efficacy against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[8]

Mechanism of Action: The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a key substrate for DHPS. By competitively inhibiting this enzyme, sulfonamides disrupt the bacterial folic acid synthesis pathway, leading to a bacteriostatic effect.[8][9]

Figure 2: Mechanism of antibacterial action of sulfonamide derivatives.

Table 1: Antibacterial Activity of Selected Thiophene Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 5-bromo-N-propylthiophene-2-sulfonamide | NDM-producing K. pneumoniae ST147 | 0.39 | 0.78 | [8] |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16-32 (MIC₅₀) | - | [10] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8-32 (MIC₅₀) | - | [10] |

Anticancer Activity

Thiophene-sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[11][12][13] The anticancer mechanisms of these compounds are often multifaceted and can include the inhibition of key enzymes involved in tumor growth and progression, such as carbonic anhydrases and kinases, as well as the disruption of microtubule assembly.[4][12]

For example, certain novel thiophene derivatives bearing a sulfonamide moiety have shown potent cytotoxic activity against the human breast cancer cell line (MCF-7), with some compounds exhibiting higher potency than the standard chemotherapeutic drug doxorubicin.[11][13] Another study identified 2,5-Dichlorothiophene-3-sulfonamide as a promising anticancer agent against HeLa, MDA-MB231, and MCF-7 cell lines, with its activity linked to DNA interaction.[14]

Table 2: Anticancer Activity of Selected Thiophene Sulfonamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 | MCF-7 | 10.25 | [11][13] |

| Compound 7 | MCF-7 | 9.70 | [11][13] |

| Compound 9 | MCF-7 | 9.55 | [11][13] |

| Compound 13 | MCF-7 | 9.39 | [11][13] |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [14] |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB231 | 4.62 ± 0.13 | [14] |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 | [14] |

Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[15] The inhibition of specific CA isoforms is a validated therapeutic strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[15][16] Heterocyclic sulfonamides, including those based on a thiophene scaffold, are potent inhibitors of carbonic anhydrases.[15][17][18] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition. Five-membered heterocyclic sulfonamides have generally been shown to be more effective CA inhibitors compared to their six-membered ring counterparts.[15][16]

Figure 3: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of targeted therapeutics. A 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide derivative was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative disorders.[19][20] X-ray crystallography revealed an unusual binding mode of this inhibitor to the hinge region of CDK5, mediated by a water molecule.[19][20]

Human chymase is a serine protease that plays a role in cardiovascular diseases. Benzo[b]thiophene-2-sulfonamide derivatives have been identified as a novel class of potent and selective human chymase inhibitors.[21] Structure-activity relationship studies have led to the discovery of compounds with high potency and excellent selectivity for chymase over other related proteases like chymotrypsin and cathepsin G.[21]

Structure-Activity Relationships (SAR)

The biological activity of 5-Bromothiophene-3-sulfonamide derivatives is highly dependent on the nature and position of substituents on both the thiophene ring and the sulfonamide nitrogen.

-

Substituents on the Thiophene Ring: The introduction of various aryl and heteroaryl groups at the 5-position via Suzuki coupling allows for the exploration of a wide chemical space. The electronic and steric properties of these substituents can significantly influence the binding affinity of the molecule to its biological target.

-

Substitution on the Sulfonamide Nitrogen: N-alkylation of the sulfonamide group can modulate the physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. For instance, in a series of 5-bromo-N-alkylthiophene-2-sulfonamides, the N-propyl derivative showed the most potent antibacterial activity against NDM-producing K. pneumoniae.[8]

Conclusion and Future Directions

5-Bromothiophene-3-sulfonamide derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated activities as antibacterial, anticancer, and enzyme inhibitors highlight their potential to address significant unmet medical needs. Future research in this area should focus on:

-

Expansion of the Chemical Library: The synthesis and screening of a broader range of derivatives with diverse substituents at the 5-position and on the sulfonamide nitrogen will be crucial for identifying compounds with improved potency and selectivity.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the biological activities of these compounds will provide valuable insights for rational drug design and optimization.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant animal models.

The continued exploration of the 5-Bromothiophene-3-sulfonamide scaffold holds great promise for the discovery of next-generation therapeutics.

References

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. J Pharm Sci. 1984 Mar;73(3):352-8. doi: 10.1002/jps.2600730316. [Link]

-

Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Green Chemistry & Engineering Conference. [Link]

-

Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorg Med Chem Lett. 2012 Sep 15;22(18):5919-23. doi: 10.1016/j.bmcl.2012.07.068. [Link]

-

Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020; 60(1): 110-115. [Link]

-

Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorg Med Chem Lett. 2003 Nov 17;13(22):4085-8. doi: 10.1016/j.bmcl.2003.08.040. [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infect Drug Resist. 2024;17:2453-2469. doi: 10.2147/IDR.S459424. [Link]

-

Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Front Microbiol. 2023;14:1265882. doi: 10.3389/fmicb.2023.1265882. [Link]

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. 2024 Jan 31;29(3):636. doi: 10.3390/molecules29030636. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. 2018; 1(1):1-15. [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. 2021;11(4):1394-1398. [Link]

-

Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharm. 2014 Dec;64(4):419-31. doi: 10.2478/acph-2014-0035. [Link]

-

Sulfonamides and sulfonylated derivatives as anticancer agents. Curr Cancer Drug Targets. 2002 Mar;2(1):55-75. doi: 10.2174/1568009023334060. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2023 Apr 4;28(7):3220. doi: 10.3390/molecules28073220. [Link]

-

A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Adv Ther (Weinh). 2021 Sep;4(9):2100067. doi: 10.1002/adtp.202100067. [Link]

-

Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharm. 2014 Dec;64(4):419-31. doi: 10.2478/acph-2014-0035. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. ResearchGate. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. 2022 Dec 22;28(1):5. doi: 10.3390/molecules28010005. [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. 2023 Apr 27;28(9):3771. doi: 10.3390/molecules28093771. [Link]

-

Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorg Med Chem. 2000 Aug;8(8):2145-55. doi: 10.1016/s0968-0896(00)00143-7. [Link]

-

Biological activities of sulfonamides. Indian J Pharm Sci. 2005;67(2):151-159. [Link]

-

Carbonic anhydrase inhibitors. Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as potent inhibitors of human mitochondrial isoforms VA and VB. ChEMBL. [Link]

-

Biological and Molecular Chemistry Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friend. Biol. Mol. Chem. 2023, 1, 71-81. [Link]

-

Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta. 2021;8(4):1-14. [Link]

-

Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iran J Pharm Res. 2013 Summer;12(3):355-65. [Link]

-

A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2023 Apr 4;28(7):3220. doi: 10.3390/molecules28073220. [Link]

Sources

- 1. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry [gcande.digitellinc.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. openaccesspub.org [openaccesspub.org]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromothiophene-3-sulfonamide: A Strategic Bioisostere in Medicinal Chemistry

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes specific chemical data with broader bioisosteric principles.

Technical Guide & Application Whitepaper

Executive Summary

5-Bromothiophene-3-sulfonamide (CAS: 22168-04-3) represents a critical scaffold in modern medicinal chemistry, serving as a sophisticated bioisostere for meta-substituted benzenesulfonamides. Unlike its more common isomer (5-bromothiophene-2-sulfonamide), the 3-sulfonamide variant offers unique vector geometry and electronic properties that allow for fine-tuning of ligand-target interactions.

This guide details the physicochemical rationale for its use, a validated synthetic workflow, and its application in fragment-based drug discovery (FBDD), particularly for metalloenzyme targets like Carbonic Anhydrase (CA) and matrix metalloproteinases (MMPs).

Bioisosteric Rationale & Physicochemical Properties[1][2][3][4][5]

The Thiophene vs. Benzene Paradigm

Replacing a phenyl ring with a thiophene moiety is a classic bioisosteric exchange.[1][2] However, the choice of substitution pattern is non-trivial.

-

Geometric Compression: The thiophene ring (C–S–C angle ~92°) is more compact than benzene (120°). This reduces the molecular volume and can allow the scaffold to fit into tighter hydrophobic pockets.

-

Vector Analysis:

-

2,5-Substitution: Mimics para-phenyl substitution (180° vector) but with a "bent" trajectory (~148°).

-